2-(4-Aminopiperidin-1-yl)-1-ethyl-1H-imidazol-5(4H)-one
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Overview
Description
2-(4-Aminopiperidin-1-yl)-1-ethyl-1H-imidazol-5(4H)-one is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-1-ethyl-1H-imidazol-5(4H)-one typically involves the reaction of 4-aminopiperidine with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol, methanol, and dichloromethane, while catalysts such as palladium on carbon or platinum oxide may be employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-1-ethyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-1-ethyl-1H-imidazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-ethyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminopiperidin-1-yl)-1-methyl-1H-imidazol-5(4H)-one
- 2-(4-Aminopiperidin-1-yl)-1-propyl-1H-imidazol-5(4H)-one
- 2-(4-Aminopiperidin-1-yl)-1-butyl-1H-imidazol-5(4H)-one
Uniqueness
2-(4-Aminopiperidin-1-yl)-1-ethyl-1H-imidazol-5(4H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group at the 1-position of the imidazole ring differentiates it from other similar compounds and may influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-ethyl-4H-imidazol-5-one |
InChI |
InChI=1S/C10H18N4O/c1-2-14-9(15)7-12-10(14)13-5-3-8(11)4-6-13/h8H,2-7,11H2,1H3 |
InChI Key |
DGDGEEBNLSKOCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CN=C1N2CCC(CC2)N |
Origin of Product |
United States |
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